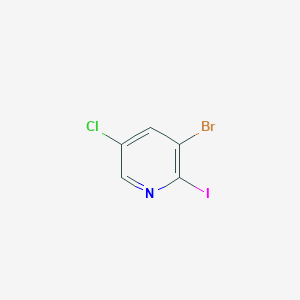

3-Bromo-5-chloro-2-iodopyridine

描述

3-Bromo-5-chloro-2-iodopyridine is a useful research compound. Its molecular formula is C5H2BrClIN and its molecular weight is 318.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

3-Bromo-5-chloro-2-iodopyridine is a halogenated pyridine derivativeHalogenated pyridines are generally known to interact with various biological targets due to their ability to form halogen bonds .

Mode of Action

Halogenated pyridines, in general, are known to interact with their targets through halogen bonding . This involves the formation of a non-covalent interaction between a halogen atom (bromine, chlorine, or iodine in this case) and a Lewis base (such as oxygen, nitrogen, or sulfur atom in a biological target).

Biochemical Pathways

Halogenated pyridines are often used in the synthesis of various organic compounds, including polymers for electronic and optoelectronic applications .

Result of Action

The compound’s halogen atoms could potentially form halogen bonds with various biological targets, leading to changes in their function .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability .

生物活性

3-Bromo-5-chloro-2-iodopyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and iodine substituents at specific positions on the pyridine ring. This unique substitution pattern not only influences its chemical reactivity but also enhances its potential biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The molecular formula for this compound is with a molecular weight of 318.34 g/mol. The structural arrangement of the halogens plays a crucial role in determining its reactivity and biological interactions:

| Position | Substituent | Type |

|---|---|---|

| 2 | Iodine | Halogen |

| 3 | Bromine | Halogen |

| 5 | Chlorine | Halogen |

The presence of these halogens can facilitate various types of nucleophilic attacks or electrophilic substitutions, depending on the reaction conditions, thereby affecting its biological activity.

Case Studies and Research Findings

Although direct studies on this compound are sparse, related research highlights its potential applications:

- Synthesis and Reactivity : Research indicates that compounds like this compound can serve as intermediates in organic synthesis. For example, a study demonstrated the use of similar halogenated pyridines in selective C–N bond formation processes, showcasing their utility in synthesizing complex organic molecules .

- Pharmacological Applications : The reactivity of halogenated pyridines has been explored in drug development contexts. Compounds with similar structures have been investigated for their roles as potential therapeutic agents due to their ability to interact with biological targets .

Safety and Handling

Due to the presence of multiple halogens, handling this compound requires caution. It is recommended to follow standard safety protocols for chemical handling, including using personal protective equipment (PPE) and working in a fume hood to avoid inhalation or skin contact.

科学研究应用

Chemical Properties and Structure

3-Bromo-5-chloro-2-iodopyridine features a molecular formula of C_5H_3BrClI_N, characterized by the presence of bromine, chlorine, and iodine substituents on the pyridine ring. The specific arrangement of these halogens contributes to its unique reactivity and biological activity.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly in the formation of complex molecules through various reactions:

- Nucleophilic Substitution Reactions : It can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing halogens, allowing for the introduction of various nucleophiles.

- Cross-Coupling Reactions : this compound is effectively utilized in Suzuki-Miyaura and Sonogashira coupling reactions to create biaryl compounds and other complex structures .

Medicinal Chemistry

This compound's halogenated structure enhances its potential as a pharmacological agent:

- Enzyme Inhibition : Studies indicate that it can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. For instance, it has been explored as an inhibitor for p38 MAP kinase, which plays a role in inflammatory responses .

- Receptor Modulation : It may act as a ligand for certain receptors, influencing cellular signaling pathways critical for various therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the applications of this compound:

Enzyme Inhibition Studies

Research has demonstrated that this compound exhibits significant enzyme inhibition capabilities. For example:

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-5-chloro-2-iodopyridine?

Methodological Answer: The synthesis of halogen-rich pyridines like this compound typically involves sequential halogenation or halogen dance reactions. For example, halogen dance strategies enable the rearrangement of substituents on the pyridine ring to achieve the desired regioselectivity. A recent study demonstrated the use of C6 magnesiation followed by electrophilic trapping to introduce iodine and bromine at specific positions . Additionally, direct iodination of bromo-chloropyridine precursors under controlled conditions (e.g., using N-iodosuccinimide in acidic media) is a viable route. Key steps include:

- Halogen Dance Reaction: Utilizing magnesium-halogen exchange to reposition halogens .

- Pd-Catalyzed Cross-Coupling: For introducing iodine via Stille or Suzuki-Miyaura couplings (though not directly cited, inferred from analogous methods in ).

Table 1: Key Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 318.34 g/mol | Derived from |

| Melting Point | 78–80°C (analogous) | (ASB2213) |

| IUPAC Name | This compound | PubChem analogs () |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Characterization involves a combination of spectroscopic and structural techniques:

- NMR Spectroscopy: H and C NMR identify substituent positions via coupling patterns and chemical shifts. For example, deshielded protons adjacent to halogens show distinct splitting.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and halogen isotopic patterns.

- X-ray Crystallography: SHELX software ( ) refines crystal structures to resolve bond lengths and angles. A study on 3-Amino-5-bromo-2-iodopyridine demonstrated the use of SHELXL for precise structural determination .

Advanced Research Questions

Q. How to achieve chemoselective substitution at different halogen sites in this compound?

Methodological Answer: Chemoselectivity depends on reaction conditions and catalyst choice:

- Pd-Catalyzed Amination: Substitution occurs preferentially at bromine under Pddba/Xantphos catalysis (e.g., in 5-bromo-2-chloro-3-fluoropyridine, bromide is replaced first) .

- SNAr Reactions: Neat conditions without catalysis favor substitution at chlorine due to its lower activation energy. For example, amination at the 2-chloro position was achieved in 5-bromo-2-chloro-3-fluoropyridine under thermal conditions .

- Fluorine Substitution: Requires strong bases (e.g., KHMDS) for SNAr at the 3-fluoro position .

Table 2: Chemoselectivity Trends in Halogen Substitution

| Condition | Preferred Site | Example Reaction |

|---|---|---|

| Pd Catalysis | Bromine | Amination ( ) |

| Thermal (Neat) | Chlorine | SNAr ( ) |

| Strong Base | Fluorine | SNAr ( ) |

Q. What strategies resolve contradictions in spectroscopic data for halogen-rich pyridines?

Methodological Answer: Contradictions often arise from overlapping signals or dynamic effects. Solutions include:

- Multi-Technique Validation: Cross-verify NMR with IR (vibrational modes of C-X bonds) and X-ray crystallography (definitive bond lengths) .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR shifts and optimize geometries to match experimental data.

- Variable-Temperature NMR: Resolves dynamic effects by freezing out conformational exchange .

Example: In 3-Amino-5-bromo-2-iodopyridine, X-ray data ( ) resolved ambiguities in NOESY correlations by confirming spatial proximity of substituents.

Q. How to optimize reaction yields in halogen-rich pyridine functionalization?

Methodological Answer:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity for chlorine substitution .

- Catalyst Screening: Pd catalysts with bulky ligands (Xantphos) improve selectivity for bromide substitution .

- Halogen Masking: Protect reactive sites (e.g., silylation of hydroxyl groups) to direct substitution to desired positions .

属性

IUPAC Name |

3-bromo-5-chloro-2-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClIN/c6-4-1-3(7)2-9-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INARBABVYJQJDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697356 | |

| Record name | 3-Bromo-5-chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823221-97-2 | |

| Record name | 3-Bromo-5-chloro-2-iodopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823221-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-2-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。